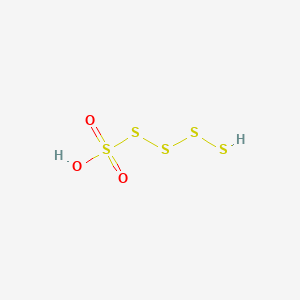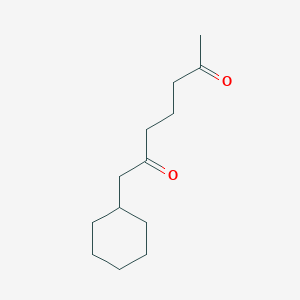![molecular formula C21H18O3 B14593716 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione CAS No. 61124-65-0](/img/structure/B14593716.png)
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is a spirocyclic compound characterized by its unique structure, where a cyclopropane ring is fused to an indene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione typically involves a multi-step process. One common method includes the following steps:
Formation of the Indene Moiety: This can be achieved through a Friedel-Crafts acylation reaction, where 4-propylbenzoyl chloride reacts with indene in the presence of a Lewis acid catalyst such as aluminum chloride.
Cyclopropanation: The indene derivative is then subjected to cyclopropanation using a carbenoid reagent, such as diazomethane or a Simmons-Smith reagent, to form the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced spirocyclic derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced spirocyclic derivatives.
Substitution: Halogenated derivatives of the benzoyl ring.
Wissenschaftliche Forschungsanwendungen
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique spirocyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study the interactions of spirocyclic structures with biological macromolecules.
Wirkmechanismus
The mechanism of action of 2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione involves its interaction with molecular targets through its spirocyclic structure. The compound can bind to specific enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiropentane: A simpler spirocyclic compound with a similar cyclopropane ring.
Spiro[4.5]decane: Another spirocyclic compound with a larger ring system.
Spirooxindoles: Compounds with a spirocyclic structure fused to an oxindole moiety.
Uniqueness
2-(4-Propylbenzoyl)spiro[cyclopropane-1,2’-indene]-1’,3’-dione is unique due to its specific combination of a benzoyl group and a spirocyclic indene structure. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
61124-65-0 |
|---|---|
Molekularformel |
C21H18O3 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
2-(4-propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione |
InChI |
InChI=1S/C21H18O3/c1-2-5-13-8-10-14(11-9-13)18(22)17-12-21(17)19(23)15-6-3-4-7-16(15)20(21)24/h3-4,6-11,17H,2,5,12H2,1H3 |
InChI-Schlüssel |
ITZXQKFFFYRDOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)C(=O)C2CC23C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(Bromomethyl)-3-nitrophenyl]-2,2,2-trifluoroacetamide](/img/structure/B14593636.png)
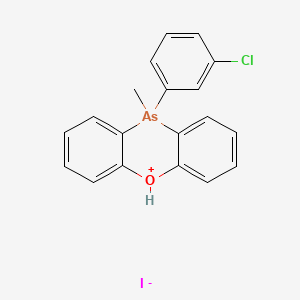


![Dimethyl {1-[(butan-2-yl)amino]ethyl}phosphonate](/img/structure/B14593659.png)
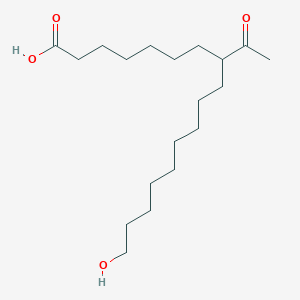
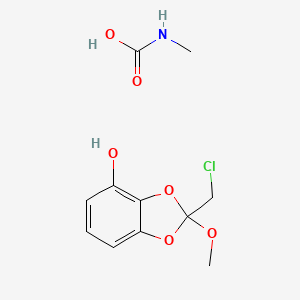

![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
